REACTION_SMILES
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[Cl:9][c:10]1[cH:11][cH:12][cH:13][c:14]([C:15]([O:16][OH:18])=[O:17])[cH:19]1.[ClH:20].[OH:1][CH:2]([C:3]#[N:4])[CH2:5][CH2:6][CH:7]=[CH2:8]>>[O:1]1[CH:2]([C:3]#[N:4])[CH2:5][CH2:6][CH:7]1[CH2:8][OH:17]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(OO)c1cccc(Cl)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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C=CCCC(O)C#N
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CCCC(O)C#N
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Name
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Type
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product
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Smiles
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N#CC1CCC(CO)O1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |